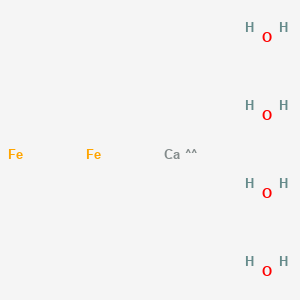
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, also known as DOA, is a chemical compound that has been extensively studied for its potential use in scientific research. DOA is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers exploring various areas of biology and medicine. In
科学研究应用
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease, and as a tool for studying the function of ion channels in the nervous system. N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has also been used in studies investigating the role of oxidative stress in various disease states, as well as in studies exploring the mechanisms of action of various drugs.
作用机制
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide is not fully understood, but it is believed to involve its interaction with various cellular components, including ion channels and metal ions. N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has been shown to have a high affinity for zinc ions, and this interaction may be involved in its ability to inhibit the activity of certain enzymes. Additionally, N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has been shown to modulate the activity of ion channels in the nervous system, which may be involved in its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has been shown to have a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels, inhibit the activity of certain enzymes, and induce apoptosis in cancer cells. N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various disease states characterized by oxidative stress.
实验室实验的优点和局限性
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide has several advantages for use in lab experiments, including its stability, solubility in water, and ability to penetrate cell membranes. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for specialized equipment for its detection and quantification.
未来方向
There are several future directions for research on N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and Alzheimer's disease, as well as its use as a tool for studying the function of ion channels and metal ions in the nervous system. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide and to explore its potential use in other areas of biology and medicine.
In conclusion, N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, or N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, is a valuable tool for scientific research due to its range of biochemical and physiological effects. Its synthesis method is well-established, and it has a wide range of potential applications in various areas of biology and medicine. Further research is needed to fully elucidate its mechanism of action and to explore its potential use as a therapeutic agent and tool for studying cellular function.
合成方法
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethyl-5-hydroxy-2(5H)-furanone with N-chloroacetamide. The resulting product is then treated with sodium hydroxide to yield N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide. This synthesis method has been well-established and has been used by numerous researchers to produce N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide for their experiments.
属性
CAS 编号 |
13053-86-6 |
|---|---|
产品名称 |
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9-11-7(4)8-6(3)10/h1-3H3,(H,8,10) |
InChI 键 |
QBWCIGATOPISHO-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NC(=O)C |
规范 SMILES |
CC1=C(ON=C1C)NC(=O)C |
同义词 |
Acetamide, N-(3,4-dimethyl-5-isoxazolyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




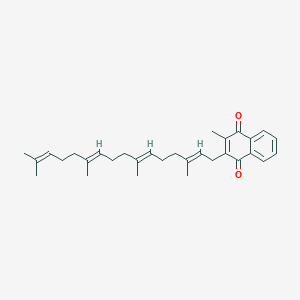
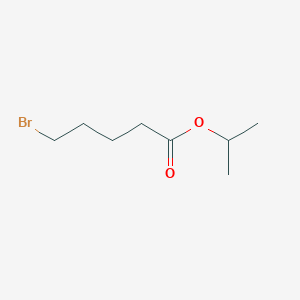
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
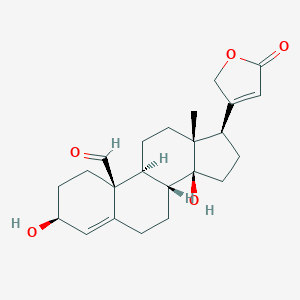
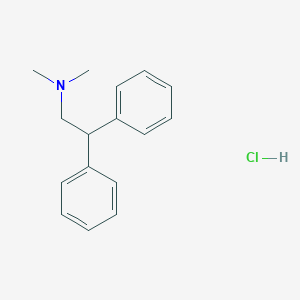
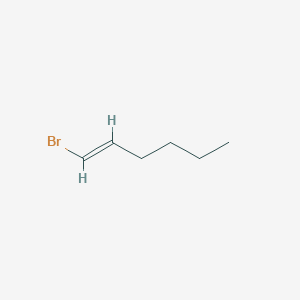


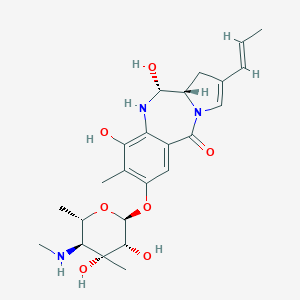
![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
